molecular formula C23H19NO3 B2403679 3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1400024-61-4

3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2403679
CAS No.: 1400024-61-4
M. Wt: 357.409
InChI Key: QAKWUTSBDGKHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C23H19NO3 and its molecular weight is 357.409. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation.

Mode of Action

It’s known that compounds with similar structures can undergoboron-catalysed direct amidation reactions . This involves the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

Biochemical Pathways

The compound likely affects biochemical pathways related to its targets. For instance, ALOX5 is involved in the arachidonic acid metabolism pathway, which plays a role in inflammation and immune responses. Similarly, PTPN1 is involved in insulin signaling, which is crucial for glucose homeostasis .

Pharmacokinetics

For example, they may have good water solubility and a logP value indicating lipophilicity . These properties can influence the compound’s bioavailability.

Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethylbenzoyl)-2-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-14-12-13-19(21(25)15(14)2)22(26)20-17-10-6-7-11-18(17)23(27)24(20)16-8-4-3-5-9-16/h3-13,20,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWUTSBDGKHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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